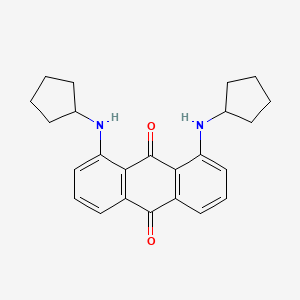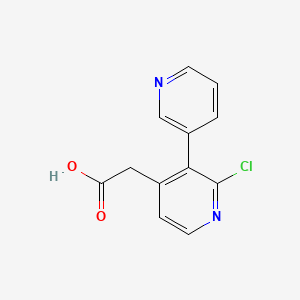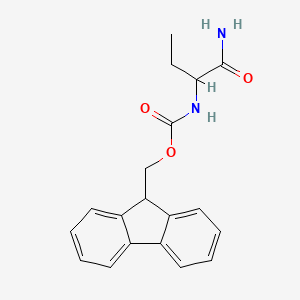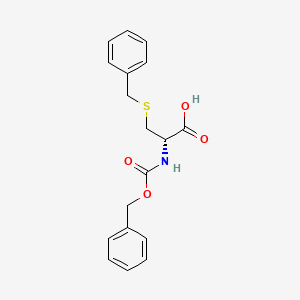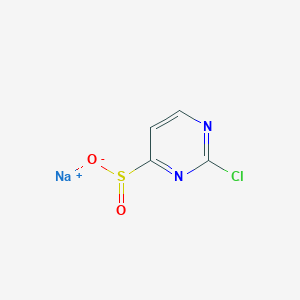![molecular formula C12H10N2O5 B13126466 [2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate CAS No. 189573-63-5](/img/structure/B13126466.png)
[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form complexes with various metal ions, making them valuable in coordination chemistry. This compound, in particular, is used as a ligand in coordination chemistry and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the catalytic coupling of 2,2’-bipyridine derivatives using nickel(II) chloride hexahydrate (NiCl2·6H2O) as a catalyst . The reaction is carried out without external ligands, and the product is obtained in high yield.
Industrial Production Methods
Industrial production methods for [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while reduction reactions may yield reduced bipyridine derivatives.
Scientific Research Applications
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine ring act as donor atoms, coordinating with metal ions to form chelate complexes. These complexes can participate in various chemical reactions, including redox reactions, which are important in catalysis and electronic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms complexes with metal ions but lacks the carboxylic acid groups.
4,4’-Bipyridine: Another isomer of bipyridine with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A similar compound with a different ring structure but similar coordination properties.
Uniqueness
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and increase its solubility in water. This makes it particularly useful in aqueous coordination chemistry and biological applications .
Properties
CAS No. |
189573-63-5 |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H8N2O4.H2O/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10;/h1-6H,(H,15,16)(H,17,18);1H2 |
InChI Key |
PVIIUWUGTFUQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
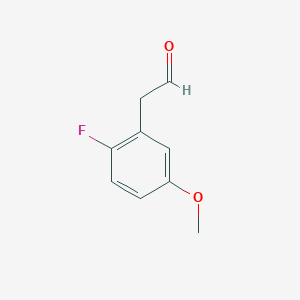
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)
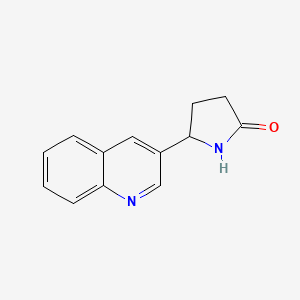

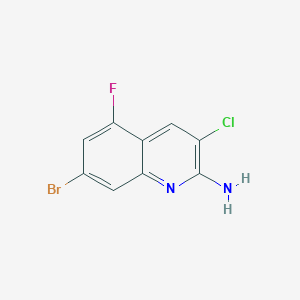

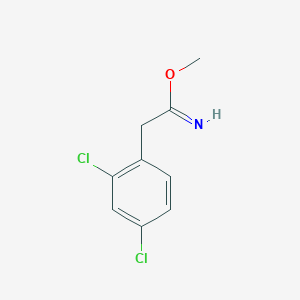
![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)
